4-{4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Description
4-{4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C21H21F3N4S and its molecular weight is 418.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of organic light-emitting diodes (oleds), suggesting potential applications in materials science .
Mode of Action
In the context of OLEDs, the compound may interact with other components to produce electroluminescence
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. It’s worth noting that related compounds have been studied for their effects on tubulin polymerization , which could suggest potential biochemical interactions.
Pharmacokinetics
Its chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight can be found .
Result of Action
In the context of OLEDs, it contributes to efficient orange-to-yellow electroluminescence .
Action Environment
In the context of oleds, factors such as temperature and the presence of other compounds can influence its performance .
Properties
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4S/c22-21(23,24)14-4-3-5-15(12-14)27-8-10-28(11-9-27)19-18-16-6-1-2-7-17(16)29-20(18)26-13-25-19/h3-5,12-13H,1-2,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEXMTBXVSDIDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.